3-[(4-chlorophenyl)sulfonyl]-7-(2,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
3-(4-CHLOROBENZENESULFONYL)-7-(2,4-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic compound that features a thienopyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROBENZENESULFONYL)-7-(2,4-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thienopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyridine ring.
Introduction of the Chlorobenzenesulfonyl Group: This is achieved through sulfonylation reactions, where chlorobenzenesulfonyl chloride is reacted with the thienopyridine intermediate in the presence of a base such as triethylamine.
Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the thienopyridine core, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROBENZENESULFONYL)-7-(2,4-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting sulfonyl groups to thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
3-(4-CHLOROBENZENESULFONYL)-7-(2,4-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-7-(2,4-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl chloride: Shares the chlorobenzenesulfonyl group but lacks the thienopyridine core.
3-Chlorobenzenesulfonyl chloride: Similar sulfonyl group but different core structure.
4-Chloro-3’,4’-dimethoxybenzophenone: Contains the dimethoxyphenyl group but differs in overall structure.
Uniqueness
3-(4-CHLOROBENZENESULFONYL)-7-(2,4-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is unique due to its combination of the thienopyridine core with both chlorobenzenesulfonyl and dimethoxyphenyl groups.
Properties
Molecular Formula |
C21H18ClNO5S2 |
---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-7-(2,4-dimethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C21H18ClNO5S2/c1-27-13-5-8-15(17(9-13)28-2)16-10-19(24)23-20-18(11-29-21(16)20)30(25,26)14-6-3-12(22)4-7-14/h3-9,11,16H,10H2,1-2H3,(H,23,24) |
InChI Key |
DQUBROSNIBWWKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC(=O)NC3=C2SC=C3S(=O)(=O)C4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
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